molecular formula C8H10N2 B587000 N-(1-Pyridin-2-ylethyl)methanimine CAS No. 157764-54-0

N-(1-Pyridin-2-ylethyl)methanimine

Cat. No.: B587000
CAS No.: 157764-54-0
M. Wt: 134.182
InChI Key: RLKLJLWOYLPMOU-UHFFFAOYSA-N
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Description

N-(1-Pyridin-2-ylethyl)methanimine is a Schiff base characterized by a pyridin-2-yl group attached to an ethylamine moiety, forming an imine linkage. This compound belongs to a broader class of nitrogen-containing heterocyclic imines, which are pivotal in coordination chemistry, catalysis, and pharmaceutical research due to their electron-rich nature and ability to act as ligands.

Properties

CAS No.

157764-54-0

Molecular Formula

C8H10N2

Molecular Weight

134.182

IUPAC Name

N-(1-pyridin-2-ylethyl)methanimine

InChI

InChI=1S/C8H10N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7H,2H2,1H3

InChI Key

RLKLJLWOYLPMOU-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)N=C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison of Selected Imines

Compound Name Substituents ¹H NMR (δ, ppm) ESI-MS (m/z) Key Applications Reference
N-(2-Pyridilmethyl)-2-pyridylmethanimine Bis-pyridyl 8.67 (pyridine-H) 398.1 [M+H]⁺ Ligand for metal complexes
(E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine Adamantyl, nitroaryl 1.5–2.5 (adamantyl-H) - Anti-cancer agents
(E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine Pyridin-3-yl, methylbutyl 7.42 (Ar–CH) - Flavor/fragrance

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Dimensions (Å) Dihedral Angle Key Interactions Reference
(E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine P-1 a=7.9767, b=10.9517, c=16.6753 56° C–H⋯N, π–π
(E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine - - - C–H⋯O (nitro group)

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